Bis(4-fluorobenzyl)amine hydrochloride

描述

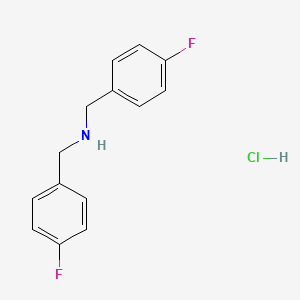

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-8,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWBHCCOIATEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, the precise arrangement of atoms and their connectivity within Bis(4-fluorobenzyl)amine (B169626) hydrochloride can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. For the free base, Bis(4-fluorobenzyl)amine, the ¹H NMR spectrum exhibits distinct signals that confirm its molecular structure. In the hydrochloride salt, the chemical shifts of protons proximate to the ammonium (B1175870) group are expected to be deshielded (shifted to a higher ppm value) due to the electron-withdrawing effect of the positive charge.

The aromatic protons on the two 4-fluorobenzyl groups appear as two distinct multiplets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the fluorine atom (H-3 and H-5) and those meta to the fluorine atom (H-2 and H-6) typically show complex splitting patterns due to both homo- and heteronuclear coupling. The benzylic protons (H-7) of the two CH₂ groups are chemically equivalent and appear as a singlet, or a narrowly split multiplet, in the upfield region of the aromatic signals. The N-H proton of the secondary amine in the free base would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. In the hydrochloride salt, the two protons on the nitrogen (N⁺H₂) would likely appear as a broader signal at a more downfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for Bis(4-fluorobenzyl)amine

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to CH₂) | ~7.28 | d |

| Aromatic H (ortho to F) | ~7.01 | t |

| Benzylic CH₂ | ~3.75 | s |

Note: Data is based on the free base, Bis(4-fluorobenzyl)amine. Chemical shifts for the hydrochloride salt may vary, particularly for protons near the ammonium center.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in Bis(4-fluorobenzyl)amine hydrochloride gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is characterized by signals corresponding to the aromatic carbons and the benzylic carbon. The carbon atom attached to the fluorine (C-4) exhibits a large coupling constant (¹JCF) and appears as a doublet, a key indicator of the fluorine substitution. The other aromatic carbons (C-1, C-2, C-3, C-5, and C-6) also show smaller couplings to the fluorine atom. The benzylic carbon (C-7) appears as a single peak in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis(4-fluorobenzyl)amine

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C-F) | ~161.9 (d, ¹JCF ≈ 245 Hz) |

| C-1 | ~135.8 |

| C-2, C-6 | ~129.6 |

| C-3, C-5 | ~115.2 (d, ²JCF ≈ 21 Hz) |

Note: Data is based on the free base, Bis(4-fluorobenzyl)amine. Chemical shifts for the hydrochloride salt may exhibit minor differences.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. Since the two 4-fluorobenzyl groups in this compound are chemically equivalent, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. For compounds containing a 4-fluorobenzyl group, the ¹⁹F chemical shift typically appears in the range of -110 to -120 ppm relative to a standard such as CFCl₃. This analysis provides direct evidence for the presence and the electronic environment of the fluorine atoms in the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the phenyl rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached. For instance, the signal for the benzylic protons (~3.75 ppm) would show a correlation to the benzylic carbon signal (~52.3 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, the protonated molecule [M+H]⁺ would be observed. The calculated exact mass of the protonated free base (C₁₄H₁₄F₂N⁺) is 234.1140 u. The experimental determination of a mass very close to this value by HRMS would provide strong evidence for the chemical formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique in pharmaceutical development, offering high sensitivity and specificity for the identification and quantification of chemical compounds. kuleuven.be For this compound, often identified as an impurity in active pharmaceutical ingredients like Pimavanserin, LC-MS is crucial for confirming its identity and assessing its purity. kuleuven.becymitquimica.com

The methodology typically employs a reversed-phase liquid chromatography system, which separates compounds based on their polarity, coupled to a mass spectrometer that measures the mass-to-charge ratio (m/z) of the ionized molecules. lcms.cz In a typical analysis for this compound, the compound would be separated on a C18 column and then ionized, commonly using electrospray ionization (ESI) in positive mode. kuleuven.be

Identification is achieved by observing the protonated molecule [M+H]⁺. The mass spectrometer would detect a parent ion corresponding to the molecular weight of the free base plus a proton. A key diagnostic feature in the mass spectrum is the fragmentation pattern. For this compound, a characteristic fragment is the fluorobenzyl ion, which has an m/z of 109, resulting from the cleavage of the bond between the nitrogen atom and one of the benzyl (B1604629) groups. waters.com This fragmentation is instrumental in confirming the structure of the molecule and distinguishing it from other isomers or related impurities.

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Value/Description |

| Chromatography System | UHPLC or HPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ (m/z) | ~236.12 |

| Key Fragment Ion (m/z) | 109 (Fluorobenzyl cation) waters.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule by measuring its vibrational modes. For this compound, these complementary methods provide a detailed fingerprint of its molecular structure.

The IR spectrum is particularly sensitive to polar bonds and would show characteristic absorptions for the secondary amine salt and the carbon-fluorine bond. The presence of the hydrochloride salt results in a broad and strong absorption band for the N-H stretching of the secondary ammonium ion (-NH₂⁺-), typically found in the 2400-2800 cm⁻¹ region. Other significant peaks include the aromatic C-H stretches above 3000 cm⁻¹, C=C stretching vibrations from the aromatic rings around 1500-1600 cm⁻¹, and a very strong, characteristic C-F stretching band, generally located in the 1250-1000 cm⁻¹ range. The para-substitution pattern on the benzene rings gives rise to a distinct C-H out-of-plane bending vibration between 800-850 cm⁻¹.

Raman spectroscopy, which is more sensitive to non-polar, symmetric bonds, provides complementary information. It would clearly show the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. The analysis of both IR and Raman spectra allows for a comprehensive vibrational assignment and confident functional group identification. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Secondary Ammonium (-NH₂⁺-) | N-H Stretch | 2400-2800 (Broad, Strong) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Aromatic Ring | C=C Stretch | ~1600, 1500 (Strong to Medium) | ~1600, 1500 (Strong) |

| Aryl Fluoride (p-sub) | C-F Stretch | 1250-1000 (Very Strong) | Medium |

| Aromatic Ring (p-sub) | C-H Out-of-Plane Bend | 850-800 (Strong) | Weak |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the isolation of this compound during synthesis and the quantitative assessment of its purity in final samples.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the definitive methods for determining the purity of pharmaceutical substances. researchgate.net These techniques are routinely used to quantify this compound, separating it from starting materials, by-products, and other impurities with high resolution. bldpharm.comtcichemicals.com

A typical purity assessment method involves reversed-phase chromatography on a C18 stationary phase. researchgate.net The mobile phase generally consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. UPLC systems, which utilize columns with smaller sub-2 µm particles, offer significant advantages over traditional HPLC by providing faster analysis times and superior resolution. lcms.cz Detection is commonly performed using a UV detector, leveraging the strong absorbance of the two fluorophenyl rings. The purity is calculated by comparing the area of the main compound peak to the total area of all detected peaks.

Table 3: Typical HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Technique | Reversed-Phase HPLC or UPLC researchgate.net |

| Stationary Phase | C18 or equivalent (e.g., Gemini C18) researchgate.net |

| Mobile Phase | Buffered Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | ~220-260 nm |

| Purpose | Quantitative purity assessment, impurity profiling |

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of reactions. fishersci.comresearchgate.net During the synthesis of this compound, TLC allows the chemist to quickly determine if the starting materials have been consumed and if the desired product has formed. arkat-usa.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate, carrying the components of the mixture at different rates based on their polarity and interaction with the stationary phase. For a secondary amine product, a common eluent system might be a mixture of ethyl acetate (B1210297) and hexane, often with a small amount of a base like triethylamine (B128534) to prevent the amine from streaking on the acidic silica gel. The spots are visualized under UV light, which illuminates the aromatic rings present in the molecule. By comparing the spots of the reaction mixture to those of the starting materials, the conversion to the product can be easily tracked over time. fishersci.com

Table 4: General TLC Setup for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates aga-analytical.com.pl |

| Mobile Phase (Eluent) | e.g., Ethyl Acetate/Hexane with 1% Triethylamine |

| Application | Spotting of starting material and reaction mixture aliquots |

| Visualization | UV lamp (254 nm) |

| Analysis | Comparison of Rf values for reactants and products |

Crystallographic and Solid-State Analysis of this compound Not Publicly Available

A thorough review of scientific literature and crystallographic databases reveals a notable absence of publicly accessible single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed crystallographic analysis and solid-state structural elucidation as requested cannot be provided at this time.

The determination of molecular geometry, conformational analysis, crystal system, space group, and unit cell parameters fundamentally relies on the experimental results obtained from single-crystal X-ray diffraction studies. Similarly, a comprehensive analysis of intermolecular interactions, including strong hydrogen bonding networks (such as N—H⋯Cl) and weak non-covalent interactions (like C—H⋯F, C—H⋯π, and F⋯π), is contingent upon the availability of a solved crystal structure.

Furthermore, Hirshfeld surface analysis and the generation of two-dimensional fingerprint plots are computational tools that require a crystallographic information file (CIF) as input. This file, generated from single-crystal X-ray diffraction experiments, contains the precise atomic coordinates and unit cell information necessary to perform these analyses, which are crucial for visualizing and quantifying intermolecular contacts within the crystal lattice.

While crystallographic studies have been conducted on structurally related compounds containing fluorobenzyl moieties, this information cannot be extrapolated to accurately describe the specific crystal structure of this compound. The substitution pattern, the presence of the hydrochloride salt, and the specific crystallization conditions all play a critical role in determining the final solid-state architecture.

Without access to the primary crystallographic data for this compound, any attempt to generate the requested detailed analysis would be speculative and lack the required scientific accuracy. The scientific community awaits the publication of such data to enable a full understanding of the solid-state properties of this compound.

Crystallographic Analysis and Solid State Structural Elucidation

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots.

Quantification of Interatomic Contacts in the Crystal Lattice

In the absence of an experimentally determined crystal structure for Bis(4-fluorobenzyl)amine (B169626) hydrochloride, a quantitative analysis of its interatomic contacts cannot be presented. However, based on its molecular structure, several key intermolecular interactions would be anticipated to govern its crystal packing. The primary interactions expected would be strong, charge-assisted hydrogen bonds between the secondary ammonium (B1175870) group (N⁺-H) and the chloride anion (Cl⁻). These N⁺-H···Cl⁻ interactions are a dominant feature in the crystal structures of amine hydrochlorides and play a crucial role in the stability of the crystal lattice. acs.orgresearchgate.net

In addition to this primary hydrogen bonding, weaker C-H···Cl and C-H···F hydrogen bonds are also likely to be present. The aromatic rings of the 4-fluorobenzyl groups provide multiple C-H donors that can interact with the chloride anion. Furthermore, the fluorine substituents introduce the possibility of C-H···F interactions, which are known to influence the crystal packing of fluorinated organic compounds. acs.orgresearchgate.net

A hypothetical table of expected interatomic contacts is presented below, based on typical bond lengths observed in similar structures.

Table 1: Expected Interatomic Contacts in the Crystal Lattice of Bis(4-fluorobenzyl)amine hydrochloride

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | Cl | 2.9 - 3.3 |

| Hydrogen Bond | C-H (aromatic) | Cl | 3.5 - 3.9 |

| Hydrogen Bond | C-H (aliphatic) | Cl | 3.5 - 3.9 |

| Hydrogen Bond | C-H (aromatic) | F | 3.0 - 3.4 |

This data is illustrative and based on general observations for similar functional groups in published crystal structures.

Visualization of Interaction Landscapes

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed exploration of close contacts.

For this compound, a Hirshfeld surface analysis would be invaluable in elucidating the relative contributions of the different intermolecular forces at play. The surface is typically colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface would indicate hydrogen bonds and other close contacts, with the intensity of the color corresponding to the strength of the interaction. mdpi.com

The associated 2D fingerprint plots provide a quantitative summary of the intermolecular contacts, breaking them down by atom-pair types. For this compound, the fingerprint plot would be expected to show significant contributions from H···Cl/Cl···H, H···F/F···H, H···H, and C···H/H···C contacts. iucr.org The relative percentages of these contacts would offer a clear picture of the packing hierarchy. For instance, the prominence of the H···Cl/Cl···H contacts would underscore the importance of the N⁺-H···Cl⁻ hydrogen bonds.

Polymorphism and Co-crystallization Studies

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one crystalline form. pharmacores.com Different polymorphs of a pharmaceutical compound can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. oup.comnih.gov Given that many pharmaceutical hydrochlorides are known to exhibit polymorphism, it is plausible that this compound could also exist in multiple crystalline forms. acs.org

A polymorphism screen for this compound would involve crystallization from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate, and cooling profiles). The resulting solid forms would be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphs. aipla.org

Co-crystallization:

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by incorporating a second, neutral molecule (a coformer) into the crystal lattice. nih.gov For amine hydrochlorides, a common strategy involves the use of coformers that can form strong hydrogen bonds with the chloride ion, such as carboxylic acids. acs.orgacs.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are frequently employed to determine optimized geometries, vibrational frequencies, and a variety of electronic properties. physchemres.org

Geometry Optimization and Vibrational Frequency Calculations

A fundamental step in any computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find a configuration of minimum energy on the potential energy surface. physchemres.org For Bis(4-fluorobenzyl)amine (B169626) hydrochloride, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Once the optimized geometry is located, vibrational frequency calculations are typically performed. These calculations serve two primary purposes:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Prediction of Infrared and Raman Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C-H stretching, N-H bending, C-F stretching). These theoretical spectra can be compared with experimental FT-IR and Raman data to validate the accuracy of the computational model. physchemres.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests that the molecule will be more reactive. bhu.ac.in Analysis of the spatial distribution of these orbitals in Bis(4-fluorobenzyl)amine hydrochloride would reveal which parts of the molecule are most involved in electron donation and acceptance. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. walisongo.ac.id It is plotted onto the electron density surface, using a color scale to indicate different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would likely be centered on the electronegative fluorine and nitrogen atoms. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In the hydrochloride salt, the area around the ammonium (B1175870) proton (N-H+) would be strongly positive. researchgate.net

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

The MEP map provides a powerful tool for predicting intermolecular interactions and the reactive sites of a molecule. bhu.ac.in

Global and Local Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.de This method provides valuable information on:

Hybridization: It determines the spd composition of atomic orbitals that form chemical bonds.

Donor-Acceptor Interactions: NBO analysis can quantify the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. The strength of these interactions, calculated using second-order perturbation theory, reveals the extent of electron delocalization or hyperconjugation. wisc.edu

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). wikipedia.org This approach defines atoms as distinct regions of space and characterizes the bonds between them. amercrystalassn.org

The analysis focuses on bond critical points (BCPs) , which are points of minimum electron density between two bonded atoms. The properties of the electron density at these points reveal the nature of the chemical bond: muni.cz

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A negative value signifies a shared interaction , typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction , characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the bonding region.

Applying QTAIM to this compound would allow for an unambiguous classification of all interatomic interactions, including the covalent C-C, C-N, and C-F bonds, as well as the ionic/hydrogen bonding interactions involving the chloride anion and the ammonium cation. wiley-vch.de

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

For a molecule like this compound, MD simulations could elucidate several key aspects:

Conformational Analysis: The two fluorobenzyl groups attached to the central nitrogen atom have rotational freedom, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations in different environments (e.g., in a vacuum, in solution).

Solvation Effects: By simulating the compound in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the cation and the hydrochloride ion. This would provide insights into the hydration shell and the energetics of solvation.

Ion Pairing and Interactions: The simulation would detail the interaction between the protonated amine cation and the chloride anion. It could predict the average distance between the ions, the stability of the ion pair, and the influence of the solvent on this interaction. The fluorine atoms on the benzyl (B1604629) groups, being electronegative, would also influence the electrostatic potential around the molecule, affecting its interactions with neighboring molecules.

Dynamic Properties: MD simulations can calculate various dynamic properties, such as the diffusion coefficient of the molecule in a solvent and vibrational motions of its constituent atoms.

Table 1: Potential Parameters for MD Simulation of this compound

| Parameter | Typical Approach/Value | Significance |

| Force Field | General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF) | Defines the potential energy function, including bond lengths, angles, dihedrals, and non-bonded interactions. |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) | Explicitly models the solvent molecules to provide a realistic simulation of solvation effects. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Longer simulation times allow for the observation of slower conformational changes and rare events. |

| Temperature & Pressure | Controlled via thermostat (e.g., Nosé-Hoover) and barostat (e.g., Parrinello-Rahman) | Maintains the simulation under conditions that mimic experimental settings (e.g., 298 K and 1 atm). |

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters using computational methods is a well-established field that aids in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, in silico calculations, typically using Density Functional Theory (DFT), could predict various spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Comparing predicted shifts with experimental data can confirm the molecular structure. For this compound, predicting the ¹⁹F NMR chemical shift would be particularly useful for confirming the electronic environment of the fluorine atoms.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. A calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of spectral peaks to specific molecular motions. Key predicted vibrations for this compound would include the N-H stretch of the secondary ammonium ion, C-N stretches, C-F stretches, and aromatic C-H and C=C vibrations.

Table 2: Representative Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Parameter | Predicted Value Range (Illustrative) | Associated Molecular Feature |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 7.5 ppm | Aromatic protons on the fluorobenzyl rings. |

| 4.0 - 4.5 ppm | Methylene (CH₂) protons adjacent to the nitrogen. | ||

| 9.0 - 10.0 ppm | Ammonium (N⁺-H) proton. | ||

| ¹³C NMR | Chemical Shift (δ) | 160 - 165 ppm (d, ¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine. |

| 115 - 120 ppm (d, ²JCF ≈ 21 Hz) | Aromatic carbons ortho to the fluorine. | ||

| 50 - 55 ppm | Methylene (CH₂) carbon. | ||

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -120 ppm | Fluorine atoms on the para-position of the benzyl rings. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2400 - 2700 cm⁻¹ | N⁺-H stretching vibration of the secondary ammonium salt. |

| ~1220 - 1240 cm⁻¹ | C-F stretching vibration. |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual calculated values would depend on the specific level of theory and basis set used in the computation.

Reactivity and Reaction Mechanisms of the Bis 4 Fluorobenzyl Amine Moiety

Electrophilic Aromatic Substitution on the Fluorophenyl Rings

The two fluorophenyl rings in the Bis(4-fluorobenzyl)amine (B169626) moiety can undergo electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of such substitutions is governed by the directing effects of the substituents already present on the ring: the fluorine atom and the -CH₂-NH-R group.

Fluorine: The fluorine atom is an ortho-, para-director due to the ability of its lone pairs to donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho or para attack. However, due to its high electronegativity, fluorine is also an inductively deactivating group, generally slowing the rate of SₑAr compared to benzene (B151609). researchgate.net

The combined effect of these two ortho-, para-directing groups reinforces substitution at the positions ortho to the fluorine atom (and meta to the benzylamine (B48309) group) and ortho to the benzylamine group (and meta to the fluorine atom). Common SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com

However, Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful on aromatic rings bearing an amine functionality. libretexts.org The basic nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged ammonium (B1175870) species. This complex acts as a strong deactivating group, rendering the aromatic ring too electron-poor to undergo the reaction. libretexts.orgyoutube.com

Oxidation and Reduction Pathways of the Amine and Benzyl (B1604629) Groups

Oxidation: Benzylamines are susceptible to oxidation. acs.org Enzymatic oxidation by monoamine oxidases (MAO), for instance, converts primary and secondary amines into imines or iminium ions, which are subsequently hydrolyzed to the corresponding aldehydes. wikipedia.orgacs.org For Bis(4-fluorobenzyl)amine, oxidation would likely yield 4-fluorobenzaldehyde (B137897) and 4-fluorobenzylamine (B26447) as initial products following hydrolysis of an intermediate imine. Chemical oxidation can also be achieved using various reagents, often leading to the formation of aldimines. ias.ac.innih.gov

Reduction: While the amine group itself is already in a reduced state, the carbon-nitrogen bonds of the benzyl groups can be cleaved via catalytic hydrogenolysis. This is a reductive process where the molecule is treated with hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon). This reaction cleaves the C-N bond, effectively removing the benzyl group and replacing it with a hydrogen atom. wikipedia.org For Bis(4-fluorobenzyl)amine, complete hydrogenolysis would yield two molecules of 4-fluorotoluene (B1294773) and ammonia (B1221849).

| Transformation | Reagents | Key Product(s) |

| Oxidation | O₂, Monoamine Oxidase | 4-Fluorobenzaldehyde |

| Reduction (Hydrogenolysis) | H₂, Pd/C | 4-Fluorotoluene |

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during reactions is key to elucidating their mechanisms.

Reaction Intermediates:

In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org

In the oxidation of benzylamines by certain enzymes, evidence points towards the formation of a carbanionic intermediate at the benzylic carbon. nih.govacs.org

The reaction of benzylamines with nitrous acid involves the formation of an unstable diazonium salt, which can decompose to a carbocation intermediate. vaia.com

Nucleophilic substitution reactions at the nitrogen atom proceed through a quaternary ammonium ion intermediate before deprotonation.

Transition States:

The transition state in an SₑAr reaction resembles the high-energy arenium ion intermediate.

For bimolecular (Sₙ2) alkylation at the nitrogen, the transition state involves the simultaneous formation of the new C-N bond and breaking of the C-X (halide) bond.

Theoretical studies on amine-catalyzed reactions have explored transition state geometries, such as the half-chair conformations in aldol (B89426) reactions, which are stabilized by hydrogen bonding. nih.gov While not directly studying the title compound, these principles apply broadly to reactions involving amine functionalities. The geometry and energy of these transition states determine the reaction's stereochemistry and rate. fiveable.me

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies measure reaction rates, while thermodynamic studies assess the relative stability of reactants and products. For benzylamine derivatives, extensive research has been conducted on the kinetics of their oxidation.

Quantitative structure-activity relationship (QSAR) studies on the oxidation of para-substituted benzylamines by MAO have shown that the reaction rate correlates with the electronic effects (σ) of the substituent. acs.org A positive correlation with σ suggests that electron-withdrawing groups accelerate the reaction by stabilizing negative charge development in the transition state, consistent with a proton abstraction mechanism. acs.org Similarly, studies on oxidation by other enzymes have shown that the rate-limiting step is influenced by the field/inductive effects of the para-substituent. acs.org

The table below illustrates the Hammett substituent constant (σₚ), a measure of the electronic effect of a substituent in the para position, for fluorine compared to other common groups. This value helps predict the kinetic and thermodynamic behavior of Bis(4-fluorobenzyl)amine in reactions sensitive to electronic effects on the phenyl ring. The positive σₚ value for fluorine indicates its electron-withdrawing nature via induction, which would influence the rates of reactions such as oxidation and the basicity of the amine.

Table of Hammett Substituent Constants (σₚ)

| Substituent (at para position) | Hammett Constant (σₚ) | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Electron-donating |

| -CH₃ (Methyl) | -0.17 | Electron-donating |

| -H (Hydrogen) | 0.00 | Reference |

| -F (Fluoro) | +0.06 | Weakly Electron-withdrawing |

| -Cl (Chloro) | +0.23 | Electron-withdrawing |

| -NO₂ (Nitro) | +0.78 | Strongly Electron-withdrawing |

These data allow for predictions about the reactivity of the Bis(4-fluorobenzyl)amine moiety. For instance, in oxidation reactions where a negative charge develops in the transition state, the para-fluoro group would be expected to slightly accelerate the reaction compared to an unsubstituted benzylamine but slow it down relative to a para-nitro substituted analogue.

Derivatization and Advanced Synthetic Applications

Synthesis of Substituted Bis(4-fluorobenzyl)amine (B169626) Derivatives

The structure of bis(4-fluorobenzyl)amine allows for derivatization at two primary locations: the secondary amine nitrogen and the aromatic rings. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting compounds.

The nitrogen atom of the secondary amine is a nucleophilic center, readily participating in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Alkylation: N-alkylation introduces a third substituent onto the amine nitrogen, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the generated acid. While direct alkylation of bis(4-fluorobenzyl)amine is a standard chemical transformation, related studies on similar structures demonstrate the feasibility of this approach. For instance, the synthesis of chiral alkyl amines can be achieved via nickel-catalyzed hydroalkylation of N-protected enamines with alkyl halides, showcasing a modern method for creating complex amine structures. organic-chemistry.org The general scheme for alkylating bis(4-fluorobenzyl)amine would involve its reaction with an alkyl halide (R-X) to yield the N-alkylated tertiary amine.

Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms an amide linkage. This is a common strategy in medicinal chemistry to introduce carbonyl moieties. For example, the synthesis of various aminobenzophenones has been achieved through the Friedel–Crafts benzoylation of N-protected aniline (B41778) derivatives with 4-fluorobenzoyl chloride, highlighting the utility of acylation reactions involving fluorinated aromatic compounds. researchgate.net

Carbonylation: Carbonylation reactions introduce a carbonyl group. For secondary amines like bis(4-fluorobenzyl)amine, this can lead to various derivatives. Palladium-catalyzed carbonylation of aliphatic secondary amines has been shown to produce β-lactams. nih.gov Another relevant reaction is the interaction with carbon dioxide (CO2), which can reversibly react with secondary amines to form alkylammonium carbamates. mdpi.com This reversible reaction can serve as a protective strategy or as a pathway to other derivatives. Reaction with phosgene (B1210022) or its equivalents can yield carbamoyl (B1232498) chlorides, which are precursors to ureas and carbamates.

The two 4-fluorophenyl rings can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. masterorganicchemistry.commasterorganicchemistry.com The fluorine atom is a weakly deactivating but ortho-, para-directing group. libretexts.org Since the para position is already occupied by the benzyl (B1604629) group, electrophilic attack is directed to the ortho positions (C2, C6) of the aromatic rings.

Key potential functionalization reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2) ortho to the fluorine atom.

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using reagents like Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3, AlCl3).

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst. However, these reactions can be challenging on deactivated rings.

Modern C-H functionalization techniques also offer pathways to modify the aromatic rings. Transition metal-catalyzed methods can selectively activate C-H bonds ortho to fluorine substituents, enabling the formation of new C-C, C-N, and C-O bonds. acs.orgacs.orgresearchgate.net

Role as a Precursor in Medicinal Chemistry Research

The bis(4-fluorobenzyl)amine scaffold is of significant interest in drug discovery due to the advantageous properties conferred by the fluorine atoms, such as increased metabolic stability and enhanced binding affinity.

A chemical scaffold is a core structure upon which a series of derivatives is built to create new drug candidates, or New Chemical Entities (NCEs). The bis(4-fluorobenzyl)amine framework has been utilized as a foundational scaffold in the development of novel therapeutics.

A notable example is in the field of neuroscience, where the structurally related bis(4-fluorophenyl)methyl moiety is a key component of atypical dopamine (B1211576) transporter (DAT) inhibitors. nih.govnih.gov These compounds are investigated for their potential in treating psychostimulant abuse. The scaffold provides a rigid and well-defined orientation of the fluorophenyl rings, which is crucial for interaction with the transporter protein.

Furthermore, a related derivative, Bis(4-fluorobenzyl)trisulfide (BFBTS), has been identified as a potent anticancer agent. nih.gov BFBTS was shown to inhibit tumor growth by interacting with β-tubulin, demonstrating that the bis(4-fluorobenzyl) motif can serve as a scaffold for developing NCEs in oncology as well. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically altering a lead compound's structure to understand how these changes affect its biological activity. The bis(4-fluorobenzyl)amine scaffold is an excellent platform for such studies.

Extensive SAR studies have been conducted on a series of atypical dopamine transporter (DAT) inhibitors that feature a core structure highly similar to bis(4-fluorobenzyl)amine. nih.govnih.govacs.org In these studies, modifications were made to the linker and terminal amine portions of the molecules, while the bis(4-fluorophenyl)methyl group was retained as the primary binding element. The goal was to optimize binding affinity for DAT while minimizing off-target effects at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET).

The table below summarizes key findings from a representative SAR study on DAT inhibitors, illustrating how structural modifications influence binding affinity.

| Compound | Modification from Parent Scaffold | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|

| Parent Compound (3b) | Piperazine-2-propanol linker | 230 | >10000 | 1740 |

| Derivative 14a | 4-hydroxypiperidine linker | 23 | 3240 | 486 |

| Derivative 14b | N-methyl-4-hydroxypiperidine linker | 43 | 4560 | 856 |

| Derivative 14c | Piperidine-4-methanol linker | 31 | >10000 | 1200 |

Data sourced from studies on (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines. Ki represents the inhibition constant; a lower value indicates higher binding affinity. nih.govnih.gov

These SAR studies demonstrate that modifications to the linker attached to the core scaffold significantly impact both potency and selectivity, guiding the design of more effective and safer drug candidates. nih.govnih.gov

Applications in Polymer Chemistry and Advanced Materials Science

The incorporation of fluorine into polymer backbones is a well-established strategy for developing advanced materials with desirable properties, including high thermal stability, chemical resistance, low dielectric constants, and optical transparency. numberanalytics.com Aromatic diamines are critical monomers for producing high-performance polymers like polyimides and polyamides. chemmethod.com

While bis(4-fluorobenzyl)amine itself is not a diamine, it can be chemically modified to create novel fluorinated diamine monomers. For instance, functionalization of the aromatic rings via nitration, followed by reduction of the nitro groups, could yield a diamine monomer suitable for polymerization.

The inclusion of the bis(4-fluorobenzyl)amine moiety into a polymer structure would be expected to confer several advantages:

Enhanced Solubility: The flexible benzyl groups can disrupt chain packing, improving the solubility of otherwise rigid polymers in organic solvents, which facilitates processing. researchgate.net

Optical Properties: Fluorinated polyimides often exhibit reduced color and high optical transparency compared to their non-fluorinated counterparts, which is advantageous for applications in flexible displays and optical films. nih.govrsc.org

Research into new fluorine-containing diamine monomers for polyimides is an active area, with a focus on designing structures that optimize thermal, mechanical, and optical properties for high-performance applications. nih.govnasa.govkoreascience.kr

Utility in Agrochemicals Research and Development

The incorporation of fluorine atoms into active molecules is a well-established strategy in agrochemical research to enhance efficacy. While direct applications of Bis(4-fluorobenzyl)amine hydrochloride in commercially available agrochemicals are not extensively documented, the utility of its core structural motifs is evident in the development of novel fungicidal agents. Research into new agrochemicals often involves the synthesis and evaluation of derivatives that incorporate fluorinated benzyl groups, which are key components of this compound.

A notable area of research is the development of new 1,2,4-triazole (B32235) derivatives containing carboxamide fragments. nih.gov These compounds are designed based on the structural features of existing successful fungicides. In a particular study, a series of novel 1,2,4-triazole derivatives were synthesized and tested for their antifungal activities against a range of phytopathogenic fungi. nih.gov Among the synthesized compounds, those containing an N-(fluorobenzyl) moiety demonstrated significant fungicidal potential.

One such compound, N-(2-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, exhibited notable inhibitory activity against Physalospora piricola. nih.gov Furthermore, the related compound, N-(4-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, which shares a key structural component with Bis(4-fluorobenzyl)amine, was also synthesized and evaluated as part of this research. nih.gov

The findings from this research underscore the importance of the fluorobenzyl moiety in designing new fungicidal agents. The presence of the fluorine atom in the benzyl group can significantly influence the compound's biological activity, a principle that drives the exploration of various fluorinated compounds in agrochemical research and development.

| Compound Name | Target Pathogen | Reported Activity/Yield |

| N-(2-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Physalospora piricola | 57% yield |

| N-(4-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Not specified | 65% yield |

Supramolecular Chemistry and Non Covalent Interactions

Design and Synthesis of Supramolecular Assemblies Featuring Bis(4-fluorobenzyl)amine (B169626) Hydrochloride

The rational design of supramolecular assemblies of Bis(4-fluorobenzyl)amine hydrochloride hinges on the strategic exploitation of its inherent non-covalent interaction capabilities. The presence of two fluorinated phenyl rings, a secondary amine group, and the hydrochloride counter-ion provides a versatile platform for constructing intricate and potentially functional molecular networks.

The synthesis of such assemblies typically involves crystallization experiments under controlled conditions. By systematically varying solvents, temperature, and concentration, it is possible to influence the kinetic and thermodynamic factors that govern crystal nucleation and growth, thereby guiding the formation of specific supramolecular architectures. Co-crystallization with other molecules, known as co-formers, which can act as complementary hydrogen or halogen bond donors or acceptors, represents another powerful strategy to create novel multi-component supramolecular systems with tailored properties.

The design principles for these assemblies would focus on:

Harnessing Halogen Bonding: Utilizing the fluorine atoms as potential halogen bond donors to interact with suitable acceptor atoms.

Exploiting π-π Stacking: Promoting interactions between the electron-rich aromatic rings.

Directing Hydrogen Bonding: The ammonium (B1175870) group (protonated secondary amine) and the chloride anion are primary sites for strong hydrogen bonding, which can act as a primary structure-directing force.

Role of Halogen Bonding Involving Fluorine Atoms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While it was traditionally thought that fluorine, due to its high electronegativity, is not a good candidate for halogen bonding, recent studies have shown that covalently bound fluorine can indeed participate in such interactions, especially when attached to an electron-withdrawing group like a phenyl ring. researchgate.netrsc.org In the structure of this compound, the fluorine atoms attached to the phenyl rings can potentially form C-F···X halogen bonds, where X could be a lone pair from an oxygen or nitrogen atom, or even the chloride anion.

The strength of these halogen bonds is generally weaker than those involving heavier halogens like iodine or bromine. nih.gov However, they can still play a significant role in the fine-tuning of the crystal packing. The directionality of halogen bonds makes them a valuable tool in crystal engineering for the construction of predictable supramolecular architectures. nih.gov

Table 1: General Properties of Halogen Bonds Involving Fluorine

| Interaction Type | Typical Interaction Energy (kcal/mol) | Typical Distance (Å) | Angular Preference |

| C-F···O | 0.5 - 2.0 | 2.8 - 3.2 | ~165° |

| C-F···N | 0.5 - 2.5 | 2.8 - 3.3 | ~165° |

| C-F···Cl⁻ | 1.0 - 3.0 | 3.0 - 3.5 | ~170° |

Note: The values in this table are generalized from studies of various organofluorine compounds and are intended to be illustrative of the potential interactions in this compound.

π-π Stacking Interactions in Aromatic Systems

The presence of two phenyl rings in this compound makes π-π stacking interactions a significant contributor to its supramolecular assembly. These interactions arise from the electrostatic and van der Waals forces between the delocalized π-electron clouds of aromatic rings. libretexts.org π-π stacking can occur in several geometries, including face-to-face (sandwich) and edge-to-face (T-shaped) arrangements. researchgate.net

Table 2: Geometries and Energetics of π-π Stacking Interactions

| Stacking Geometry | Description | Typical Energy (kcal/mol) |

| Face-to-Face (Sandwich) | Rings are parallel and directly on top of each other. | Generally repulsive for identical aromatic rings, can be attractive for electron-rich and electron-poor rings. |

| Parallel-Displaced | Rings are parallel but offset from one another. | -1.5 to -2.5 |

| Edge-to-Face (T-shaped) | The edge of one ring points towards the face of another. | -1.0 to -2.0 |

Note: These are general values for benzene (B151609) and substituted benzene rings and serve as an estimation for the interactions in this compound.

Impact of Intermolecular Interactions on Crystal Engineering and Material Properties

The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions in this compound offers a rich landscape for crystal engineering. The ability to control the self-assembly of molecules into well-defined crystalline architectures is paramount for tuning the macroscopic properties of a material.

Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can arise from different arrangements of the molecules due to subtle variations in the balance of intermolecular forces, and they can exhibit different physical properties. acs.org

Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice directly affects the energy required to break the lattice apart, thus influencing solubility. nih.gov

Mechanical Properties: The arrangement of molecules and the nature of their interactions determine the hardness, elasticity, and other mechanical characteristics of the crystal.

Optical and Electronic Properties: For certain organic materials, the degree of π-π stacking can influence their electronic and photophysical properties.

By understanding and controlling the non-covalent interactions at play in this compound, it is theoretically possible to design and synthesize crystalline materials with desired physical and chemical properties for various applications.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of Bis(4-fluorobenzyl)amine (B169626) hydrochloride and its derivatives is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of hazardous substances and waste. nih.gov Traditional methods for synthesizing secondary amines often rely on harsh reagents and volatile organic solvents. mdpi.com Emerging research is focused on developing more environmentally benign alternatives.

Key areas of development include:

Eco-Friendly Solvents: A shift from conventional petroleum-based solvents to greener alternatives is a primary focus. mdpi.com Research into solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and the bio-derived solvent Cyrene™ has shown promise in reducing the environmental impact of amine synthesis. mdpi.combath.ac.uk These solvents offer lower toxicity, biodegradability, and in some cases, improved reaction yields. mdpi.com

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov These techniques can lead to cleaner reactions with fewer byproducts.

Catalyst Innovation: The development of more efficient and recyclable catalysts is crucial. For instance, methods using nano nickel catalysts for the reductive amination of aldehydes (like p-fluorobenzaldehyde) can proceed under milder conditions of temperature and pressure than traditional methods, improving safety and energy efficiency. google.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, a core principle of atom economy. This includes catalyst-free methods, such as the reductive amination of aromatic aldehydes using ammonium (B1175870) formate (B1220265) and a Hantzsch ester, which offers a clean and efficient pathway to secondary amines. rsc.org

| Solvent Type | Example | Key Advantages | Challenges |

|---|---|---|---|

| Traditional VOCs | Toluene, Dichloromethane | Well-established, high solvency for many reagents. | Toxic, environmentally persistent, often petroleum-derived. mdpi.combath.ac.uk |

| Green Ethers | 2-MeTHF, CPME | Lower toxicity, higher boiling points, derived from renewable sources. mdpi.com | Higher cost, potential for peroxide formation. |

| Bio-derived Solvents | Cyrene™ | Biodegradable, low toxicity, high boiling point. bath.ac.uk | Higher viscosity, potential reactivity in some reactions. |

Integration with Automated Synthesis and High-Throughput Screening

The fields of medicinal and materials chemistry are being revolutionized by automation and high-throughput screening (HTS), which together accelerate the discovery and optimization of new molecules. oxfordglobal.comewadirect.com The integration of these technologies is critical for exploring the chemical space around Bis(4-fluorobenzyl)amine hydrochloride.

Automated Synthesis Platforms: Robotic systems and automated synthesis units are increasingly used to prepare libraries of chemical compounds with greater speed and reproducibility than manual methods. oxfordglobal.comnih.gov For fluorinated compounds, automated synthesizers can handle challenging reagents and precisely control reaction conditions, which is crucial for consistency and safety. nih.govresearchgate.net Flow chemistry, another form of automation, allows for precise control over parameters like temperature and reaction time, often leading to higher yields and purity. nih.gov These systems enable the rapid production of derivatives of Bis(4-fluorobenzyl)amine, which can then be evaluated for various applications. sciencedaily.com

High-Throughput Screening (HTS): Once libraries of compounds are synthesized, HTS technologies allow for the rapid testing of thousands of molecules for a specific biological activity or chemical property. ewadirect.comnih.gov This process, which uses robotics to automate sample handling and data acquisition, dramatically shortens the timeline for identifying "hit" compounds. enamine.net For example, derivatives of Bis(4-fluorobenzyl)amine could be screened for activity as enzyme inhibitors or receptor modulators, quickly identifying promising candidates for further development. nih.gov The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that drives innovation in drug discovery and materials science. nih.gov

Advanced Characterization Techniques for Complex Derivations

As synthetic methods become more sophisticated, the need for advanced analytical techniques to characterize the resulting complex fluorinated molecules becomes paramount. Fluorine's unique nuclear properties make it an ideal probe for detailed molecular analysis.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is a cornerstone for the analysis of fluorinated compounds. scholaris.ca The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and its chemical shifts are spread over a wide range, making it possible to distinguish between subtle structural differences in complex mixtures. nih.govrsc.org A significant advantage of ¹⁹F NMR is the absence of background signals in biological or environmental samples, as naturally occurring organofluorines are extremely rare. scholaris.carsc.org Advanced, ¹⁹F-centered NMR experiments can elucidate the complete structure of fluorinated molecules within complex mixtures without the need for physical separation or reference standards. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like liquid chromatography (LC-MS), provides precise molecular weight and formula information, which is essential for confirming the identity of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment ions, yielding structural information that helps to piece together the molecule's architecture. While powerful, MS methods for fluorinated compounds can sometimes fall short of identifying all fluorinated species in a complex sample, highlighting the complementary strength of ¹⁹F NMR. nih.gov

| Technique | Principle | Strengths for Fluorinated Compounds | Limitations |

|---|---|---|---|

| ¹⁹F NMR | Measures the magnetic properties of the ¹⁹F nucleus. | High sensitivity, 100% natural abundance, large chemical shift range, no background signal. nih.govrsc.org | Lower sensitivity than MS for trace analysis. |

| LC-MS/MS | Separates compounds by chromatography, then determines mass-to-charge ratio and fragmentation patterns. | Excellent sensitivity, provides molecular formula and structural fragments. nih.gov | May require reference standards for quantification; ionization efficiency can vary. scholaris.ca |

| FT-ICR-MS | Uses a strong magnetic field to achieve ultra-high mass resolution. | Extremely high accuracy for molecular formula determination. nih.gov | High instrument cost and complexity. |

Novel Applications in Catalysis and Reaction Design

While this compound is often viewed as a building block or intermediate in pharmaceutical synthesis, future research may uncover novel applications for the compound and its derivatives in catalysis and reaction design. chemimpex.com The presence of the secondary amine functionality and the fluorine-substituted aromatic rings provides unique electronic and steric properties that could be exploited.

Ligand Development: The nitrogen atom in the amine can act as a Lewis base, capable of coordinating to metal centers. Derivatives of Bis(4-fluorobenzyl)amine could be developed as ligands for transition metal catalysts. The electron-withdrawing fluorine atoms can modulate the electronic properties of the metal center, potentially influencing the catalyst's reactivity, stability, and selectivity in important organic transformations like cross-coupling reactions.

Organocatalysis: Secondary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. While Bis(4-fluorobenzyl)amine itself may have modest catalytic activity, its scaffold could serve as a starting point for designing more complex and effective organocatalysts for asymmetric synthesis.

Reaction Design: The discovery of new chemical reactions is essential for advancing synthetic chemistry. A recent breakthrough in amine synthesis involves a carbon-hydrogen (C-H) amination cross-coupling reaction that provides a simpler way to make tertiary amines. sciencedaily.com This highlights a broader trend of developing innovative reactions that streamline the synthesis of important functional groups. Bis(4-fluorobenzyl)amine could serve as a key building block in the design and validation of new reactions, particularly those involving the formation of C-N bonds. sciencedaily.com Its well-defined structure and spectroscopic handles (¹⁹F NMR) make it an excellent substrate for studying reaction mechanisms and kinetics. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(4-fluorobenzyl)amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 4-fluorobenzyl chloride and ammonia derivatives. For example, analogous procedures involve reacting 4-fluorobenzyl chloride with amines under reflux in polar aprotic solvents (e.g., acetonitrile or THF) . Optimization includes controlling stoichiometry (e.g., excess amine to minimize di-substitution byproducts) and purification via recrystallization from solvents like 1,4-dioxane or hexane . Purity (>97%) can be verified using HPLC and elemental analysis .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR signals (e.g., aromatic protons at δ 7.2–7.4 ppm for fluorobenzyl groups) .

- Mass spectrometry : Exact mass determination (e.g., molecular ion [M+H]⁺ at m/z 161.5) ensures molecular formula consistency .

- HPLC : Assess purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the solubility properties of this compound in common solvents, and how do these influence experimental design?

- Methodological Answer : The compound is highly soluble in polar solvents (e.g., water, methanol) but less so in non-polar solvents (e.g., hexane). Solubility can be tested via gravimetric analysis: dissolve known masses in solvents at 25°C, filter undissolved residues, and quantify via UV-Vis spectroscopy . Solvent choice impacts reaction design (e.g., aqueous conditions for biological assays vs. organic media for synthesis) .

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

- Methodological Answer : Common impurities include unreacted 4-fluorobenzyl chloride or di-substituted byproducts. Techniques for detection:

- TLC : Monitor reaction progress using silica plates and UV visualization .

- LC-MS : Identify byproducts (e.g., m/z 279 for di-substituted amines) .

Mitigation involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies can be conducted by incubating the compound in buffers (pH 2–12) at 25–60°C, followed by HPLC analysis. For example, the hydrochloride salt is stable in acidic conditions but may hydrolyze in basic media, releasing free amine. Kinetic studies (Arrhenius plots) determine degradation rates, while FT-IR tracks structural changes (e.g., loss of NH₃⁺ bands at 2500 cm⁻¹) .

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

- Methodological Answer : The fluorobenzyl groups enhance lipophilicity, facilitating membrane penetration. Molecular docking (AutoDock Vina) and MD simulations can predict interactions with targets like monoamine oxidases or acetylcholinesterase. Experimental validation includes enzyme inhibition assays (IC₅₀ determination) and SPR for binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data for Bis(4-fluorobenzyl)amine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MTT assays for cytotoxicity, fixed ATP levels) improve reproducibility. Meta-analyses of published IC₅₀ values using tools like Prism can identify outliers .

Q. How can the compound’s coordination chemistry be exploited to design novel metal complexes for catalytic or therapeutic applications?

- Methodological Answer : The amine group acts as a ligand for metal ions (e.g., Sn(IV), Cu(II)). Synthesis involves mixing this compound with metal salts (e.g., SnCl₄) in ethanol, followed by X-ray crystallography to confirm geometry (e.g., distorted octahedral for Sn(IV) complexes) . Applications include catalysis (e.g., C–C coupling) or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。